4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Fluorinated solvent Thermal processing Coating formulation

4,4,5,5,6,6,6-Heptafluorohexan-1-ol, also designated as 3-(Perfluoropropyl)propanol or 1H,1H,2H,2H,3H,3H-perfluorohexan-1-ol, is a C6 partially fluorinated primary alcohol (C6H7F7O, MW 228.11 g/mol). The molecule features a terminal –CH₂CH₂CH₂OH headgroup and a –C₃F₇ perfluorinated tail, placing it structurally between short-chain fluorinated alcohols and longer-chain fluorotelomer alcohols.

Molecular Formula C6H7F7O
Molecular Weight 228.11 g/mol
CAS No. 679-02-7
Cat. No. B1305497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,6-Heptafluorohexan-1-ol
CAS679-02-7
Molecular FormulaC6H7F7O
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC(CC(C(C(F)(F)F)(F)F)(F)F)CO
InChIInChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2
InChIKeyVACKBPFJJWRSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5,6,6,6-Heptafluorohexan-1-ol (CAS 679-02-7): Core Physicochemical Identity and Procurement-Relevant Classification


4,4,5,5,6,6,6-Heptafluorohexan-1-ol, also designated as 3-(Perfluoropropyl)propanol or 1H,1H,2H,2H,3H,3H-perfluorohexan-1-ol, is a C6 partially fluorinated primary alcohol (C6H7F7O, MW 228.11 g/mol) . The molecule features a terminal –CH₂CH₂CH₂OH headgroup and a –C₃F₇ perfluorinated tail, placing it structurally between short-chain fluorinated alcohols and longer-chain fluorotelomer alcohols. Industrially, it is employed as a specialty solvent, reaction intermediate for pharmaceuticals and agrochemicals, and as a fluorinated surfactant building block in high-performance coatings . The compound is regulated under the U.S. EPA TSCA 8(a)(7) PFAS reporting rule as 3-(Perfluoropropyl)propanol [1], making its regulatory status distinctly different from that of longer-chain perfluorinated analogs currently facing global phase-out initiatives.

Why 4,4,5,5,6,6,6-Heptafluorohexan-1-ol Cannot Be Replaced by Other C6–C8 Fluorinated Alcohols: Structural and Functional Differentiation


Among partially fluorinated alcohols, the length of the hydrocarbon spacer between the hydroxyl group and the perfluorinated segment critically governs boiling point, water solubility, surface activity, and environmental fate. 4,4,5,5,6,6,6-Heptafluorohexan-1-ol carries a three-methylene spacer (–CH₂CH₂CH₂–), whereas its closest commercial analog, 4:2 fluorotelomer alcohol (4:2 FTOH, CAS 2043-47-2), has only a two-methylene spacer (–CH₂CH₂–) and nine fluorine atoms [1]. This apparently subtle difference shifts the boiling point from ~140 °C (target) to ~76 °C at reduced pressure, alters water solubility by approximately an order of magnitude, and changes the fluorine-to-carbon ratio from 1.17 to 1.50 [1]. Similarly, shorter-chain analogs such as 2,2,3,3,4,4,4-heptafluorobutan-1-ol (CAS 375-01-9) have only a single CH₂ spacer and a boiling point of ~96 °C at atmospheric pressure, making them too volatile for processes requiring sustained thermal input [2]. These differences make the target compound uniquely positioned for applications demanding intermediate hydrophobicity, lower volatility than short-chain perfluorinated alcohols, and a more favorable regulatory trajectory than long-chain perfluoroalkyl substances.

Quantitative Head-to-Head Evidence for Selecting 4,4,5,5,6,6,6-Heptafluorohexan-1-ol Over Its Closest Analogs


Boiling Point and Volatility: Three-Methylene Spacer Confers 64 °C Higher Operational Ceiling Versus 4:2 FTOH

4,4,5,5,6,6,6-Heptafluorohexan-1-ol exhibits a boiling point of 140–141 °C at 745 mmHg, attributable to its –(CH₂)₃– spacer and a molecular weight of 228.11 g/mol . The closest structural analog, 4:2 FTOH (2-(perfluorobutyl)ethanol, CAS 2043-47-2), has a boiling point of only 76 °C at 50 mmHg (estimated ~160 °C corrected to 760 mmHg, but substantially lower under reduced pressure) and a molecular weight of 264.09 g/mol due to its nine fluorine atoms [1]. The shorter analog 2,2,3,3,4,4,4-heptafluorobutan-1-ol (CAS 375-01-9) boils at 96–97 °C at atmospheric pressure [2]. The target compound's intermediate boiling point enables higher-temperature synthetic and coating processes where lower-boiling fluorinated alcohols would prematurely evaporate.

Fluorinated solvent Thermal processing Coating formulation

Fluorine Content and Density: Lower F/C Ratio Differentiates Environmental and Mass-Transfer Profiles from 4:2 FTOH

The target compound has 7 fluorine atoms (F/C atomic ratio = 1.17) and an experimentally measured density of 1.492 g/cm³ . 4:2 FTOH contains 9 fluorine atoms (F/C = 1.50) with a density of 1.59 g/cm³ [1], while 2,2,3,3,4,4,4-heptafluorobutan-1-ol holds 7 fluorine atoms on a C4 backbone (F/C = 1.75) with a density of ~1.6 g/cm³ [2]. The lower fluorine loading of the target compound reduces perfluoroalkyl chain mass while retaining sufficient fluorination to impart hydrophobicity and oleophobicity, potentially mitigating the environmental persistence concerns associated with higher-fluorine-content fluorotelomer alcohols that are known precursors to perfluorocarboxylic acids [1].

Environmental fate PFAS regulation Formulation density

Minimum Surface Tension Reduction: Fluorinated Alcohol Class Outperforms Hydrocarbon and Silicon-Based Nonionic Surfactants (Class-Level Evidence from ω-Perfluoropropylalkanol Adducts)

In a controlled comparative study, nonionic surfactants prepared from ω-perfluoropropylalkanols (the parent alcohol class of 4,4,5,5,6,6,6-heptafluorohexan-1-ol) were benchmarked against hydrocarbon (HC) and ω-trimethylsilylalkanol (1Si) analogs with comparable polyoxyethylene chain lengths [1]. The minimum aqueous surface tension (γCMC) decreased in the order HC >> 1Si > 3F (fluorinated series), and the critical micelle concentration (CMC) of the fluorinated series was remarkably lower than that of the HC series for the lowest methylene-chain-length member [1]. Wetting efficiency, evaluated by the canvas disc sinking test, increased in the order HC < 1Si ≤ 3F [1]. These class-level findings demonstrate that the perfluoropropyl moiety provides a quantifiably superior ability to reduce surface tension compared to both hydrocarbon and organosilicon hydrophobic groups of comparable carbon number.

Fluorosurfactant Surface tension Interfacial engineering

Lipophilicity (logP) Positioning: Intermediate Partition Coefficient Relative to Shorter and Longer Fluorinated Alcohols

The experimental octanol–water partition coefficient (logP) of 4,4,5,5,6,6,6-heptafluorohexan-1-ol is 2.59, with a computed XlogP of 2.7 . While direct experimental logP data for 4:2 FTOH are not available from the same source, predicted surface tension and hydrophobicity parameters for 2-(perfluorobutyl)ethanol suggest a higher logP consistent with its additional two CF₂ units . Shorter analogs such as 2,2,2-trifluoroethanol have logP values near 0.3–0.5, and non-fluorinated 1-hexanol has a logP of approximately 2.0 [1]. The target compound thus occupies a logP window that balances aqueous solubility with membrane permeability—a feature attractive for pharmaceutical intermediate design where extreme lipophilicity can lead to poor bioavailability or nonspecific binding.

Lipophilicity Partitioning Drug design intermediate

Regulatory Distinction: TSCA 8(a)(7) PFAS Listing and Shorter Perfluoroalkyl Chain Versus PFOA-Precursor Fluorotelomer Alcohols

The U.S. EPA explicitly lists 3-(Perfluoropropyl)propanol (the target compound) on the TSCA 8(a)(7) PFAS Chemicals inventory [1]. In contrast, 4:2 FTOH is classified as a fluorotelomer alcohol that undergoes atmospheric oxidation to perfluorobutanoic acid (PFBA) and other perfluorocarboxylic acids, with documented environmental detection in sediments and consumer products [2]. Long-chain fluorotelomer alcohols (8:2 FTOH and above) are well-established precursors to PFOA and face stringent regulatory restrictions under the Stockholm Convention and various national regulations. The target compound, with only three perfluorinated carbons (C₃F₇) and a three-methylene spacer, may present a lower regulatory risk profile for industrial users seeking PFAS-class materials with defined, transparent compliance status.

PFAS regulation TSCA compliance Sustainable procurement

High-Value Application Scenarios for 4,4,5,5,6,6,6-Heptafluorohexan-1-ol Driven by Quantitative Differentiation


High-Temperature Synthesis Solvent for Fluorophilic Reaction Cascades

Owing to its boiling point of 140–141 °C—substantially higher than that of 4:2 FTOH (76 °C at reduced pressure) and heptafluorobutanol (96–97 °C)—this compound serves as a thermally robust solvent for nucleophilic substitutions, Mitsunobu reactions, and esterifications where sustained heating (>100 °C) is required and lower-boiling fluorinated alcohols would evaporate. Its intermediate logP (~2.6) enables dissolution of both hydrophobic substrates and moderately polar reagents, while the terminal hydroxyl group permits covalent tethering to product scaffolds .

Fluorosurfactant Building Block for Ultra-Low Surface Tension Coatings

Derivatization of the terminal hydroxyl group (e.g., via ethylene oxide polyaddition or sulfation) yields nonionic or anionic fluorosurfactants that, based on class-level data for ω-perfluoropropylalkanol adducts, reduce aqueous surface tension more effectively than equivalent hydrocarbon or silicone-based surfactants [1]. These surfactants are suited for high-performance water- and oil-repellent textile finishes, architectural coatings, and specialty adhesive formulations where wetting and leveling on low-energy substrates are critical .

Pharmaceutical Intermediate Leveraging Balanced Lipophilicity

With an experimental logP of 2.59, 4,4,5,5,6,6,6-heptafluorohexan-1-ol occupies a lipophilicity range associated with favorable drug-like properties—specifically, a balance between aqueous solubility and membrane permeability . This makes it a strategically selected fluorinated building block in medicinal chemistry programs targeting CNS or intracellular targets where excessive hydrophobicity (logP > 4) would impair bioavailability. The three-methylene spacer provides conformational flexibility distinct from the rigid two-methylene spacer of 4:2 FTOH, potentially affecting target engagement .

TSCA-Compliant PFAS Material for Regulated Industrial Markets

The explicit TSCA 8(a)(7) PFAS listing of 3-(Perfluoropropyl)propanol ensures procurement transparency for U.S.-based manufacturers subject to PFAS reporting obligations [2]. Its C3 perfluoroalkyl chain length places it below the C4 threshold associated with bioaccumulative perfluorocarboxylic acid precursors, providing a documented compliance advantage over 4:2 FTOH and longer-chain fluorotelomer alcohols when formulating products destined for environmentally regulated markets [2][3].

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